molecular formula C22H26O5Si B1611235 9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester CAS No. 313482-99-4

9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester

Cat. No.: B1611235
CAS No.: 313482-99-4
M. Wt: 398.5 g/mol
InChI Key: YFQYJYRFAOGFSJ-UHFFFAOYSA-N
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Description

9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester is an organic compound with the molecular formula C22H26O5Si. It is a mono-constituent substance known for its applications in various scientific fields. The compound is characterized by the presence of an anthracene moiety, which is a polycyclic aromatic hydrocarbon, and a triethoxysilyl group, which imparts unique chemical properties.

Preparation Methods

The synthesis of 9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester typically involves the esterification of 9-anthracenecarboxylic acid with (triethoxysilyl)methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and solvent choice, are optimized to ensure the purity and stability of the final product .

Chemical Reactions Analysis

9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis and condensation reactions.

Scientific Research Applications

9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester involves its interaction with various molecular targets. The anthracene moiety can undergo photochemical reactions, leading to the formation of stable radicals. These radicals can participate in electron transfer processes, making the compound useful in photochromic and photomagnetic applications. The triethoxysilyl group allows for the formation of siloxane networks, which contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Compared to other similar compounds, 9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester stands out due to its unique combination of an anthracene moiety and a triethoxysilyl group. Similar compounds include:

Properties

IUPAC Name

triethoxysilylmethyl anthracene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O5Si/c1-4-25-28(26-5-2,27-6-3)16-24-22(23)21-19-13-9-7-11-17(19)15-18-12-8-10-14-20(18)21/h7-15H,4-6,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQYJYRFAOGFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](COC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514502
Record name (Triethoxysilyl)methyl anthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313482-99-4
Record name (Triethoxysilyl)methyl 9-anthracenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313482-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Triethoxysilyl)methyl anthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Anthracenecarboxylic acid, (triethoxysilyl)methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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